molecular formula C11H7N3O2S B1368187 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869949-97-3

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1368187
CAS RN: 869949-97-3
M. Wt: 245.26 g/mol
InChI Key: LRZOJAAEMGPNBK-UHFFFAOYSA-N
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Description

“7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound with the molecular formula C11H7N3O2S and a molecular weight of 245.26 . It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including “7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, one method involves the use of a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are still a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 270-271°C .

Scientific Research Applications

Optical Applications

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They exhibit strong fluorescence which can be distinguished easily under UV light. This makes them suitable for use as fluorescent probes in biological imaging and diagnostics .

Synthetic Methodology

The synthetic methodology for these compounds is simpler and greener compared to other fluorescent compounds like BODIPYS, with reasonable reaction material efficiency (RME). This aspect is crucial for large-scale production and environmental sustainability .

Anticancer Activity

Pyrimidine derivatives, including those with a pyrazolo[1,5-a]pyrimidine structure, have shown promising anticancer activity. They can lead to cell death by apoptosis as they inhibit enzymes like CDK that are crucial for cell division. This suggests potential use in cancer therapy .

Structural Diversity

The functionalization of pyrazolo[1,5-a]pyrimidines allows for structural diversity which can lead to a synergic effect between new synthetic routes and possible applications. This structural versatility opens up possibilities in drug design and development .

Mechanism of Action

While the specific mechanism of action for “7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives are known for their broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(16)7-6-10-12-4-3-8(14(10)13-7)9-2-1-5-17-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZOJAAEMGPNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=CC(=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

869949-97-3
Record name 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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